

2-(4-Chlorophenyl)ethylamine SMILES string and InChIKey

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Compound of Interest

Compound Name: *[2-(4-Chlorophenyl)ethyl]
(cyano)amine*

CAS No.: 1247372-60-6

Cat. No.: B2841927

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Technical Monograph: 2-(4-Chlorophenyl)ethylamine

Chemical Identity & Structural Informatics

2-(4-Chlorophenyl)ethylamine (also known as p-chlorophenethylamine) is a halogenated derivative of phenethylamine. It serves as a critical scaffold in the synthesis of pharmaceutical agents (e.g., baclofen analogs) and acts as a pharmacological probe for monoaminergic systems.

The following table consolidates the verified chemical identifiers required for database integration and cheminformatics workflows.

Identifier Type	Value	Context
Common Name	2-(4-Chlorophenyl)ethylamine	Standard Nomenclature
CAS Registry Number	156-41-2	Free Base
SMILES (Canonical)	<chem>NCCc1ccc(Cl)cc1</chem>	Cheminformatics / Modeling
InChI String	InChI=1S/C8H10ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2	IUPAC Standard
InChIKey	SRXFXCKTIGELTI-UHFFFAOYSA-N	Hashed Database Key
Molecular Formula	C ₈ H ₁₀ ClN	Stoichiometry
Molecular Weight	155.62 g/mol	Mass Spectrometry

Synthetic Framework: Nitrile Reduction Protocol

The most robust synthetic route for high-purity 2-(4-Chlorophenyl)ethylamine involves the reduction of 4-chlorobenzyl cyanide (4-chlorophenylacetonitrile). This method avoids the regioselectivity issues often encountered during the direct chlorination of phenethylamine.

Reaction Logic

The transformation proceeds via the nucleophilic attack of a hydride source on the nitrile carbon, forming an imine intermediate which is rapidly reduced to the primary amine.

Reagents:

- Precursor: 4-Chlorobenzyl cyanide (CAS: 140-53-4)
- Reducing Agent: Borane-Tetrahydrofuran complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄). Note: BH₃·THF is preferred for higher chemoselectivity, minimizing potential dechlorination of the aromatic ring.
- Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Laboratory Protocol

- Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).
- Solvation: Dissolve 4-chlorobenzyl cyanide (10.0 mmol) in anhydrous THF (30 mL). Cool the solution to 0°C using an ice bath to control the exotherm of the subsequent addition.
- Reduction:
 - Charge the addition funnel with $\text{BH}_3 \cdot \text{THF}$ (1.0 M solution, 30 mL, 3.0 equiv).
 - Add the borane solution dropwise over 20 minutes. Caution: Gas evolution may occur.
 - Once addition is complete, remove the ice bath and heat the mixture to reflux (66°C) for 4–6 hours.
- Quenching (Hydrolysis):
 - Cool the reaction mixture to 0°C.
 - Carefully add Methanol (MeOH) dropwise to destroy excess borane.
 - Add 6M HCl (15 mL) and reflux for 1 hour to cleave the boron-nitrogen complex.
- Isolation:
 - Basify the aqueous layer to pH >12 using 4M NaOH.
 - Extract with Dichloromethane (DCM) (3 x 50 mL).
 - Dry the combined organic layers over anhydrous MgSO_4 , filter, and concentrate in vacuo.
- Purification: The crude oil can be purified via vacuum distillation (bp ~105°C at 2 mmHg) or converted to the hydrochloride salt for crystallization (EtOH/Et₂O).

Synthetic Workflow Diagram



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Figure 1: Step-wise reduction pathway from nitrile precursor to primary amine target.

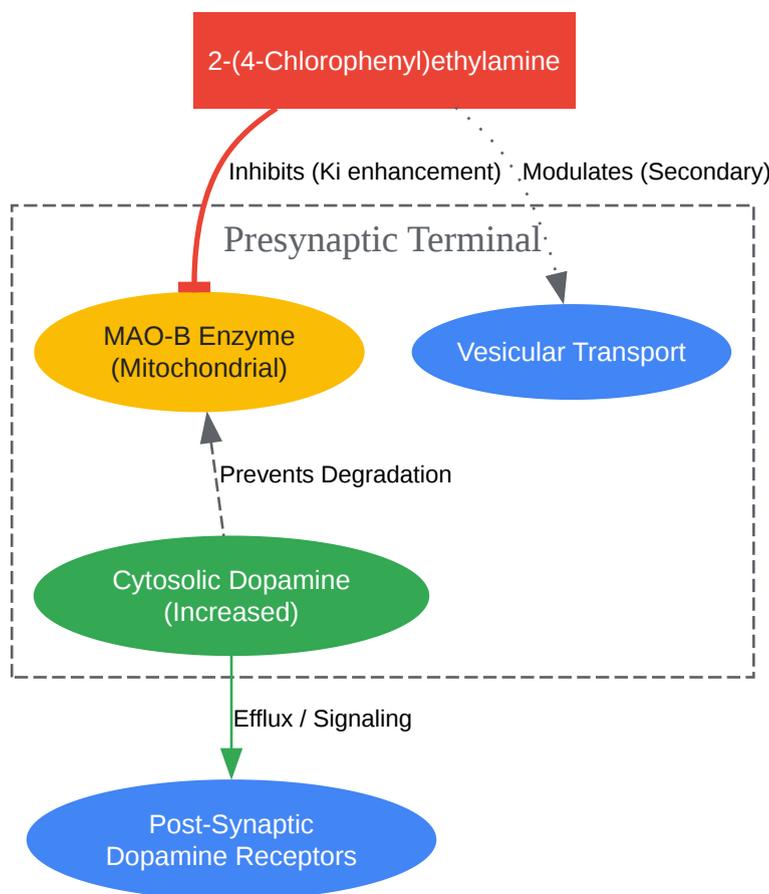
Pharmacological Mechanism & Biological Context^{[2][5][6]}

2-(4-Chlorophenyl)ethylamine acts primarily as a substrate and inhibitor of Monoamine Oxidase (MAO), with distinct kinetic properties compared to unsubstituted phenethylamine (PEA).

Mechanism of Action (MOA)

- MAO Inhibition: The introduction of the chlorine atom at the para-position increases lipophilicity (LogP) and steric bulk. This modification often results in increased affinity for the MAO-B isoform active site compared to MAO-A, although it acts as a non-selective inhibitor at high concentrations. By inhibiting MAO, the molecule prevents the oxidative deamination of monoamines (Dopamine, Serotonin).^[1]
- Trace Amine Associated Receptors (TAARs): As a structural analog of PEA (the endogenous ligand for TAAR1), 2-(4-Chlorophenyl)ethylamine is implicated in the activation of TAAR1, a G-protein coupled receptor that modulates dopaminergic firing rates.

Signaling Pathway Visualization



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Figure 2: Pharmacodynamic interaction showing MAO-B inhibition leading to increased cytosolic dopamine availability.

Handling, Stability, and Analytics

Safety Profile (SDS Summary)

This compound is a primary amine and exhibits caustic properties similar to PEA.

- Hazards: Skin Corrosion (Category 1B), Serious Eye Damage (Category 1).[2]
- PPE: Nitrile gloves (0.11 mm min thickness), chemical safety goggles, and face shield. Work strictly within a fume hood.
- Storage: Store at 2–8°C under inert gas (Argon). The free base readily absorbs CO₂ from the air to form carbamates; the hydrochloride salt is significantly more stable.

Analytical Validation

To confirm the identity of the synthesized or purchased material, use the following parameters:

- ^1H NMR (400 MHz, CDCl_3): δ 7.28 (d, $J=8.4$ Hz, 2H), 7.15 (d, $J=8.4$ Hz, 2H), 2.98 (t, $J=6.8$ Hz, 2H), 2.75 (t, $J=6.8$ Hz, 2H), 1.35 (br s, 2H, NH_2).
- HPLC Conditions:
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax).
 - Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient.
 - Detection: UV at 220 nm (Absorption of the chlorobenzene moiety).

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67430, 2-(4-Chlorophenyl)ethylamine. Retrieved from [[Link](#)]
- Mellin, T. N., et al. (1983). Neuropharmacology of the parasitic trematode, *Schistosoma mansoni*. (Demonstrates use of p-chlorophenethylamine as a biogenic amine analog). Retrieved from [[Link](#)]

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Sources

- [1. Monoamine oxidase inhibitor - Wikipedia \[en.wikipedia.org\]](#)
- [2. 1-\(4-Chlorophenyl\)ethylamine 97 6299-02-1 \[sigmaaldrich.com\]](#)
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